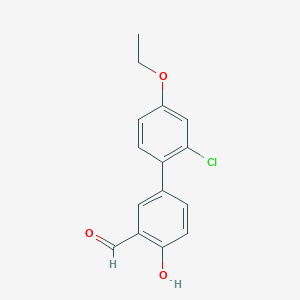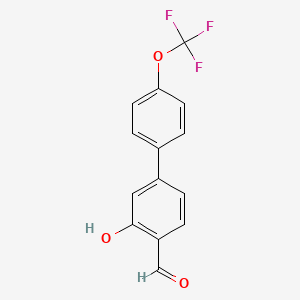
4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%
Overview
Description
4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, also known as 4-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxybenzaldehyde, is a compound that has a wide range of applications in scientific research and laboratory experiments. It is a phenolic aldehyde that can be used as a reagent in organic synthesis and has been used for a variety of biochemical and physiological studies.
Scientific Research Applications
4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%(4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%Fluoro-3-trifluoromethylphenyl)-2-formylphenol has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and has been used in the synthesis of a variety of compounds such as 4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%fluoro-3-trifluoromethylphenoxyacetic acid and 4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%fluoro-3-trifluoromethylphenylacetic acid. It has also been used in the synthesis of a variety of drugs, such as the anti-inflammatory drug diflunisal, the anticonvulsant drug lamotrigine, and the anti-cancer drug lapatinib.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%(4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%Fluoro-3-trifluoromethylphenyl)-2-formylphenol is not well understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory compounds. It is also thought to be involved in the inhibition of the activity of certain transcription factors, such as NF-κB, which plays an important role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%(4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%Fluoro-3-trifluoromethylphenyl)-2-formylphenol are not well understood. However, it has been shown to have anti-inflammatory and anti-cancer effects in animal models. It has also been shown to have anti-oxidant and anti-microbial effects, and to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
The use of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%(4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%Fluoro-3-trifluoromethylphenyl)-2-formylphenol in laboratory experiments offers a number of advantages. It is relatively easy to synthesize, and is relatively stable in solution. It is also non-toxic and has a low vapor pressure, making it safe to use in experiments. However, there are also some limitations to its use. It is not soluble in water, and is not very soluble in organic solvents. It is also not very stable in the presence of light or heat.
Future Directions
The future directions for 4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%(4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%Fluoro-3-trifluoromethylphenyl)-2-formylphenol research are numerous. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. It could also be used as a starting material in the synthesis of a variety of compounds, such as drugs and agrochemicals. Additionally, it could be used in the development of new analytical methods and as a reagent in organic synthesis. Finally, it could be used in the development of new materials and processes, such as drug delivery systems and catalysts.
Synthesis Methods
4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%(4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%Fluoro-3-trifluoromethylphenyl)-2-formylphenol can be synthesized by a variety of methods. One method involves the reaction of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%fluoro-3-trifluoromethylphenol with formaldehyde in the presence of a catalytic amount of base. The reaction is typically carried out in an inert atmosphere and at a temperature of 80-100°C. The reaction can be monitored by thin-layer chromatography, and the product can be isolated by extraction with an organic solvent such as diethyl ether or ethyl acetate.
properties
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-3-1-9(6-11(12)14(16,17)18)8-2-4-13(20)10(5-8)7-19/h1-7,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSFFDQQKHTNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(F)(F)F)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685342 | |
| Record name | 4'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol | |
CAS RN |
1261898-69-4 | |
| Record name | 4'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378881.png)
